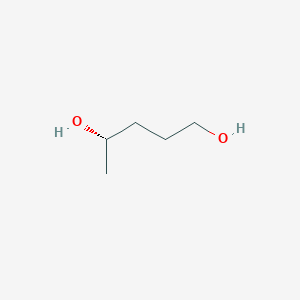
(S)-1,4-pentanediol
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds between them . Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. The compound’s chemical properties like acidity, basicity, reactivity, etc., are also studied .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
24347-57-7 |
|---|---|
Formule moléculaire |
C5H12O2 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
(4S)-pentane-1,4-diol |
InChI |
InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
GLOBUAZSRIOKLN-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CCCO)O |
SMILES |
CC(CCCO)O |
SMILES canonique |
CC(CCCO)O |
Point d'ébullition |
202.0 °C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)
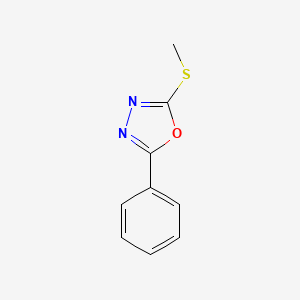
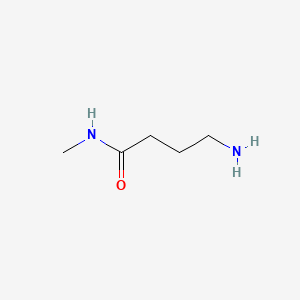

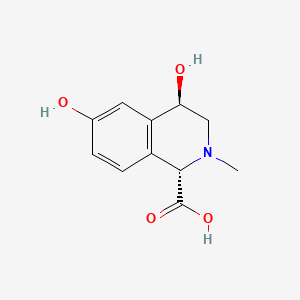
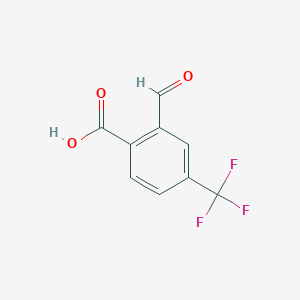
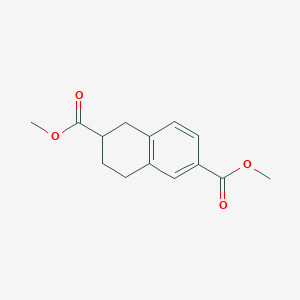
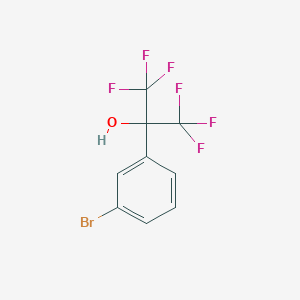
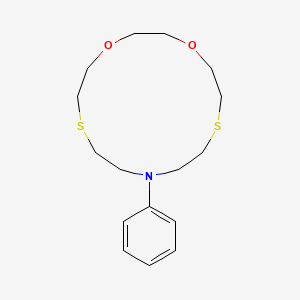
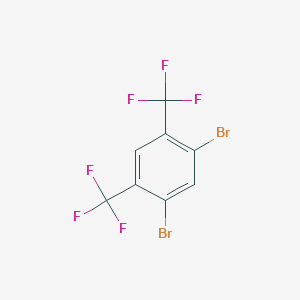
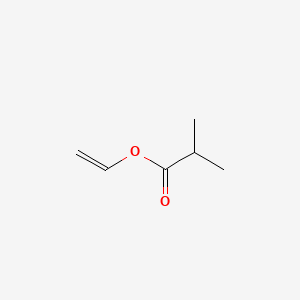
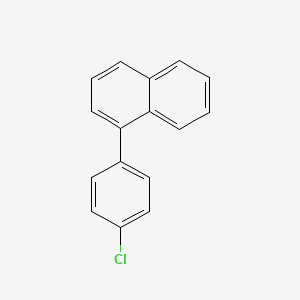
![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)
![[4-[4-(Aminomethyl)phenyl]phenyl]methanamine](/img/structure/B3188836.png)